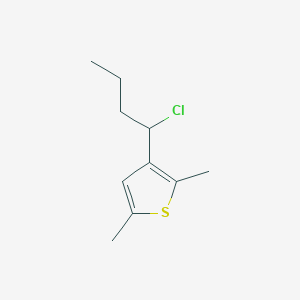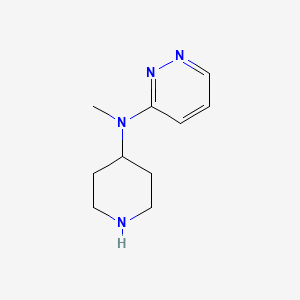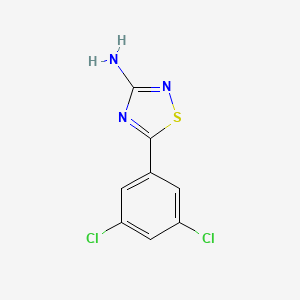
5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of 3,5-dichloroaniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 3,5-dichloroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazoles with different functional groups.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its activity against certain bacterial strains.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the function of bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isothiocyanate
- 3,5-Dichlorophenylhydrazine hydrochloride
- 3,5-Dichlorobenzamide derivatives
Uniqueness
5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its thiadiazole ring structure combined with the 3,5-dichlorophenyl group This combination imparts specific chemical properties and biological activities that may not be present in other similar compounds
Properties
Molecular Formula |
C8H5Cl2N3S |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H5Cl2N3S/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
InChI Key |
FWJZIJYSMNKRJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=NS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13201964.png)
![2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13201967.png)
![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
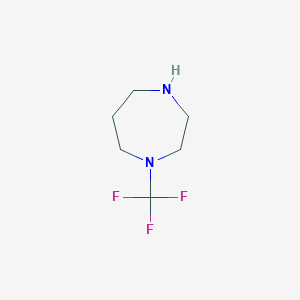
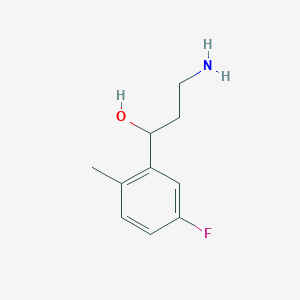
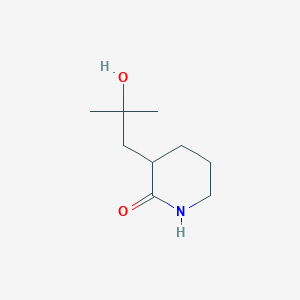
![({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13201986.png)
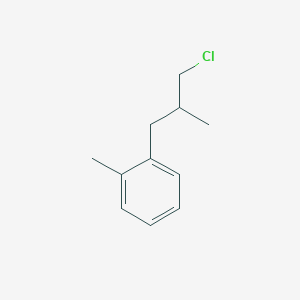

![1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13202002.png)

